2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

Catalog No.
S1551828
CAS No.
9005-65-6
M.F
C32H60O10
M. Wt
604.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hy...

CAS Number

9005-65-6

Product Name

2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

Molecular Formula

C32H60O10

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3

InChI Key

HDTIFOGXOGLRCB-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Solubility

50 to 100 mg/mL at 73° F (NTP, 1992)
Soluble in water, ethanol, methanol, ethyl acetate and toluene. Insoluble in mineral oil and petroleum ether
In water, 1.9X10-2 mg/L at 25 °C (est)
Very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil

Synonyms

Tween 81

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Description

The exact mass of the compound 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 73° f (ntp, 1992)soluble in water, ethanol, methanol, ethyl acetate and toluene. insoluble in mineral oil and petroleum etherin water, 1.9x10-2 mg/l at 25 °c (est)very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate, commonly known as Polysorbate 80, is a nonionic surfactant and emulsifier widely used in various industries, including food, pharmaceuticals, and cosmetics. It is a viscous, yellow liquid that is soluble in water. The compound's molecular formula is C32H60O10, and its molecular weight is approximately 604.8 g/mol. The structure features multiple hydroxyethoxy groups and an oleic acid moiety, which contribute to its surfactant properties by reducing surface tension between immiscible liquids .

Typical of esters and ethers. Key reactions include:

  • Hydrolysis: In the presence of water and acid or base, Polysorbate 80 can break down into its constituent fatty acids and polyether chains.
  • Esterification: The compound can react with alcohols to form esters, which can modify its emulsifying properties.
  • Oxidation: Under certain conditions, the unsaturated fatty acid chain may undergo oxidation, leading to the formation of peroxides or other oxidized products .

The synthesis of Polysorbate 80 typically involves the following steps:

  • Esterification: Oleic acid is reacted with sorbitan (derived from sorbitol) to form sorbitan monooleate.
  • Ethoxylation: The sorbitan monooleate undergoes ethoxylation with ethylene oxide to introduce polyether chains, resulting in the formation of Polysorbate 80.
  • Purification: The product is then purified through distillation or other methods to remove unreacted materials and by-products .

Polysorbate 80 has a wide range of applications across different sectors:

  • Food Industry: Used as an emulsifier in ice creams, dressings, and baked goods to improve texture and stability.
  • Pharmaceuticals: Acts as a solubilizer for poorly soluble drugs and as a stabilizer for emulsions in injectable formulations.
  • Cosmetics: Employed in creams and lotions for its ability to blend oil and water phases effectively .

Studies on Polysorbate 80 have focused on its interactions with various biological systems:

  • Drug Delivery: Research indicates that Polysorbate 80 enhances the permeability of drug molecules across cell membranes, improving their therapeutic efficacy.
  • Microbial Interactions: It has been utilized in microbiological assays to study bacterial growth dynamics by counteracting disinfectants on agar plates .
  • Toxicity Assessments: Some studies have explored the cytotoxic effects of Polysorbate 80 on different cell lines, revealing dose-dependent responses that warrant careful consideration in formulation development .

Several compounds share structural similarities with Polysorbate 80 but differ in their specific applications or properties:

Compound NameMolecular FormulaKey Features
Polysorbate 20 (Sorbitan monolaurate)C24H46O6Shorter fatty acid chain; used mainly in cosmetics.
Polysorbate 60 (Sorbitan monostearate)C30H62O10Higher emulsifying capacity; often used in foods.
Polysorbate 65 (Sorbitan monooleate)C32H62O10Similar structure; used for pharmaceutical emulsions.

Polysorbate 80 is unique due to its specific combination of hydrophilic polyether chains and oleic acid, which provides superior emulsifying properties compared to other polysorbates . Its versatility across various applications makes it a widely utilized compound in multiple industries.

Physical Description

Polysorbate 80 is an amber-colored viscous liquid. pH (5% aqueous solution) 5-7. Faint odor and bitter taste. (NTP, 1992)
A lemon to amber-coloured oily liquid at 25 °C with a faint characteristic odou

Color/Form

Yellow to orange colored, oily liquid
Lemon- to amber-colored, oily liquid

XLogP3

4.8

Flash Point

greater than 230 °F (NTP, 1992)
> 300 °F

Density

1.1 (NTP, 1992)
1.06-1.10

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2049 of 2070 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Impurities

Heavy metals (as Pb): not more than 10 mg/kg; Ash: not more than 0.25%; Water: not more than 3%

Other CAS

9005-65-6
9050-57-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

... Manufactured by reacting oleic acid (usually containing associated fatty acids) with sorbitol to yield a product with a maximum acid number of 7.5 and a maximum water content of 0.5 percent, which is then reacted with ethylene oxide.
Polysorbates are prepared from sorbitol in a three-step process. Water is initially removed from the sorbitol to form a sorbitan (a cyclic sorbitol anhydride). The sorbitan is then partially esterified with a fatty acid, such as oleic or stearic acid, to yield a hexitan ester. Finally, ethylene oxide is chemically added in the presence of a catalyst to yield the polysorbate.

General Manufacturing Information

Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
One of a group of nonionic surfactants obtained by esterification of sorbitol with one or three molecules of a fatty acid (stearic, lauric, oleic, palmitic) under conditions that cause splitting out of water from the sorbitol, leaving sorbitan. About 20 moles of ethylene oxide per mole of sorbitol are used in the condensation to effect water solution. /Polysorbate/
A general term for dihydric alcohols that are physically and chemically similar to glycerol.

Storage Conditions

Polysorbates should be stored in a well-closed container, protected from light, in a cool, dry place.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

Effect of polysorbate 80 on the bioavailability and distribution of methotrexate (MTX) was studied in NMRI and Porton mice following oral administration. In these two strains of mice concentrations of MTX were increased in various organs by this nonionic surfactant.
Tween 80 potentiated the antitumor effects of daunomycin both in rats with Ehrlich ascites tumor and in isolated tumor cells. At the subcellular level, Tween 80 increased binding of daunomycin to the nucleus and mitochondria.
In cultures of Chinese hamster cell lines resistant to actinomycin D and daunomycin, treatment with the nonionic surfactant Tween 80 potentiated the effects of the 2 antibiotics in growth studies and enhanced uptake.
Adriamycin in a 10% Tween 80 aqueous solution injected iv into sarcoma-bearing mice had higher antitumor activity and produced higher adriamycin levels in the spleen, lung, and kidney than did adriamycin given alone.
For more Interactions (Complete) data for Polysorbate 80 (7 total), please visit the HSDB record page.

Stability Shelf Life

Polysorbates are stable to electrolyes and weak acids and bases; gradual saponification occurs with strong acids and bases. The oleic acid esters are sensitive to oxidation. Polysorbates are hygroscopic and should be examined for water content prior to use and dried if necessary. Also, in common with other polyoxyethylene surfactants, prolonged storage can lead to the formation of peroxides.

Dates

Modify: 2024-04-15

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